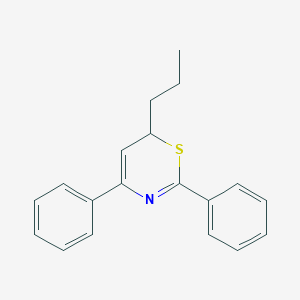

2,4-diphenyl-6-propyl-6H-1,3-thiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

59824-89-4 |

|---|---|

Molecular Formula |

C19H19NS |

Molecular Weight |

293.4 g/mol |

IUPAC Name |

2,4-diphenyl-6-propyl-6H-1,3-thiazine |

InChI |

InChI=1S/C19H19NS/c1-2-9-17-14-18(15-10-5-3-6-11-15)20-19(21-17)16-12-7-4-8-13-16/h3-8,10-14,17H,2,9H2,1H3 |

InChI Key |

VUGJNCSLINCGBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1C=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,4 Diphenyl 6 Propyl 6h 1,3 Thiazine

Ring-Opening and Ring-Transformation Reactions of 6H-1,3-Thiazines

The 6H-1,3-thiazine ring, while possessing some aromatic character, is susceptible to various ring-opening and ring-transformation reactions, a common characteristic for this class of heterocycles. pharmacophorejournal.com The structural motif at the C6 position, which can be viewed as a thioaminal or N,S-acetal-like carbon, is a potential site for cleavage, particularly under acidic conditions.

Research on structurally related 2,3-diaryl-2,3-dihydro-4H-1,3-thiazin-4-ones has demonstrated that these systems can undergo acid-catalyzed ring-opening in the presence of a nucleophile like water. nsf.gov A plausible analogous mechanism for 2,4-diphenyl-6-propyl-6H-1,3-thiazine would involve the initial protonation of the ring nitrogen (N3). This activation would make the C6 carbon more electrophilic and susceptible to nucleophilic attack by water or other solvent molecules. The subsequent cleavage of the C6-N3 bond would result in a ring-opened intermediate. Such intermediates can then potentially undergo recyclization to form different heterocyclic systems (ring transformation) or exist as stable acyclic products, depending on the reaction conditions and the stability of the intermediates. pharmacophorejournal.com

Electrophilic Aromatic Substitution on Phenyl Moieties

The two phenyl rings attached at the C2 and C4 positions of the thiazine (B8601807) core are expected to undergo electrophilic aromatic substitution (EAS) reactions, typical of benzene (B151609) derivatives. The reactivity and regioselectivity of these substitutions are governed by the electronic influence of the 6H-1,3-thiazine ring, which acts as a substituent on both phenyl groups.

The thiazine moiety, containing an imine and a vinyl sulfide-like system, is generally considered to be an electron-withdrawing and thus deactivating group. This deactivation arises from the inductive effect of the heteroatoms and the potential for resonance delocalization of the phenyl rings' π-electrons into the heterocyclic system. Consequently, the thiazine ring is expected to direct incoming electrophiles primarily to the meta positions of both the C2-phenyl and C4-phenyl rings. Steric hindrance from the large thiazine core and the other phenyl group may further influence the accessibility of the ortho positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 2-(3-nitrophenyl)-4-phenyl-6-propyl-6H-1,3-thiazine and 2-phenyl-4-(3-nitrophenyl)-6-propyl-6H-1,3-thiazine |

| Halogenation | Br₂, FeBr₃ | 2-(3-bromophenyl)-4-phenyl-6-propyl-6H-1,3-thiazine and 2-phenyl-4-(3-bromophenyl)-6-propyl-6H-1,3-thiazine |

| Sulfonation | Fuming H₂SO₄ | 2-(3-sulfophenyl)-4-phenyl-6-propyl-6H-1,3-thiazine and 2-phenyl-4-(3-sulfophenyl)-6-propyl-6H-1,3-thiazine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-(3-acylphenyl)-4-phenyl-6-propyl-6H-1,3-thiazine and 2-phenyl-4-(3-acylphenyl)-6-propyl-6H-1,3-thiazine |

Nucleophilic Reactions at the Thiazine Ring

The conjugated π-system of the 6H-1,3-thiazine ring contains several electrophilic centers that are potential targets for nucleophilic attack. The most likely sites are the C2 and C6 carbon atoms due to the polarization of the C=N and N-C-S bonds. The reaction's course would be highly dependent on the nature of the nucleophile and the reaction conditions.

Reactions with Potassium Thiocyanate (B1210189) and Sodium Azide (B81097)

Strong nucleophiles such as the thiocyanate (SCN⁻) and azide (N₃⁻) ions are expected to react with the thiazine ring. The attack could plausibly occur at the C2 (imine) carbon, leading to a tetrahedral intermediate. This intermediate could then be protonated to yield a stable dihydrothiazine derivative. Alternatively, nucleophilic attack at C6, followed by cleavage of the C6-S bond, could initiate a ring-opening cascade. Without specific experimental data, these pathways remain theoretical possibilities based on the inherent electrophilicity of the ring carbons.

Elimination Reactions

Elimination reactions involving the this compound scaffold could proceed via several pathways. One possibility involves the deprotonation of the C5-hydrogen. While typically not very acidic, its acidity could be enhanced if the ring nitrogen were quaternized, creating a driving force to form a fully delocalized, neutral thiazine ring system upon elimination.

Another potential elimination pathway could involve the 6-propyl group. If a leaving group were introduced onto the propyl chain (e.g., via radical halogenation), a subsequent base-induced elimination could form a 6-(prop-1-en-1-yl) or 6-(prop-2-en-1-yl) substituted thiazine.

Oxidative and Reductive Transformations of the Thiazine Core

The thiazine core possesses functionalities susceptible to both oxidation and reduction. The sulfur atom at position 1 is the most probable site for oxidation. Analogous to other sulfur-containing heterocycles like thiazinanes and thiadiazines, it can be oxidized to form the corresponding sulfoxide (B87167) and, under more vigorous conditions, the sulfone. researchgate.netnih.govresearchgate.net Common oxidizing agents for such transformations include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). nih.gov These oxidations would significantly alter the electronic properties and geometry of the ring.

Conversely, the conjugated C=N-C=C system is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ over a palladium or platinum catalyst) would likely reduce the double bonds to yield the corresponding saturated tetrahydro-1,3-thiazine derivative. This transformation would eliminate the planarity of the conjugated system and introduce new stereocenters at C2, C4, and C5.

Table 2: Potential Oxidative and Reductive Transformations

| Transformation | Reagents | Potential Product |

| S-Oxidation | H₂O₂, m-CPBA | This compound 1-oxide (Sulfoxide) |

| S,S-Dioxidation | Excess m-CPBA, KMnO₄ | This compound 1,1-dioxide (Sulfone) |

| Reduction | H₂, Pd/C | 2,4-diphenyl-6-propyl-tetrahydro-1,3-thiazine |

Stereochemical Aspects of 6-Propyl Substitution in 6H-1,3-Thiazine

A critical stereochemical feature of this compound is the presence of a chiral center at the C6 carbon. This carbon is bonded to four different groups: the ring nitrogen, the C5 ring carbon, a propyl group, and a hydrogen atom. Consequently, the molecule is chiral and exists as a pair of enantiomers: (R)-2,4-diphenyl-6-propyl-6H-1,3-thiazine and (S)-2,4-diphenyl-6-propyl-6H-1,3-thiazine.

Any synthesis of this compound from achiral precursors would result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers would require chiral resolution techniques. Furthermore, any chemical reaction occurring at the C6 stereocenter could proceed with stereoselectivity or stereospecificity, potentially leading to an enrichment of one diastereomer if new stereocenters are formed. Reactions at other positions on the ring could also be influenced by the existing stereochemistry at C6, potentially leading to diastereoselective outcomes.

Studies on Reaction Intermediates and Transition States of this compound Remain an Unexplored Area of Chemical Research

A thorough review of scientific literature reveals a significant gap in the mechanistic understanding of the chemical reactivity of this compound. Currently, there are no published studies, computational models, or spectroscopic data that specifically detail the reaction intermediates or transition states involved in the chemical transformations of this particular heterocyclic compound.

While the broader family of 1,3-thiazines is recognized for its role as reaction intermediates in various organic syntheses, specific mechanistic investigations into the this compound derivative are not available in the public domain. pharmacophorejournal.com General synthetic routes and the chemical behavior of related, but structurally distinct, 1,3-thiazine compounds have been documented. For instance, the synthesis of various 1,3-thiazine derivatives has been reported, with some studies proposing reaction mechanisms for their formation. jocpr.comresearchgate.net However, a 2018 review on 1,3-thiazines and their benzo derivatives noted a lack of significant findings regarding the reactivity of fully conjugated 1,3-thiazine rings in the preceding decade. researchgate.net

Theoretical approaches, such as transition state theory, provide a framework for understanding the energetic profiles of chemical reactions, including the characterization of transient intermediates and high-energy transition states. wikipedia.orgox.ac.uklibretexts.org Computational chemistry, particularly density functional theory (DFT), has been applied to other heterocyclic systems to model reaction pathways and elucidate the structures of intermediates and transition states. mdpi.comresearchgate.net However, such computational analyses have not been reported for this compound.

Similarly, spectroscopic techniques that are instrumental in identifying and characterizing reaction intermediates, such as NMR, IR, and mass spectrometry, have been used to confirm the structures of various synthesized 1,3-thiazine derivatives. researchgate.netresearchgate.net Yet, no studies have employed these methods to investigate the transient species formed during reactions of this compound.

Theoretical and Computational Studies of 2,4 Diphenyl 6 Propyl 6h 1,3 Thiazine

Quantum Chemical Calculations (e.g., DFT, HF)

No published data are available for the quantum chemical calculations of 2,4-diphenyl-6-propyl-6H-1,3-thiazine.

Molecular Geometry Optimization and Conformational Analysis

There are no studies detailing the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.

Electronic Structure Analysis (HOMO-LUMO energies, band gap)

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy band gap for this specific compound, has not been reported.

Dipole Moments and Molecular Electrostatic Potential (MEP) Mapping

There is no available data on the dipole moment or the molecular electrostatic potential map of this compound.

Fukui Functions and Local Reactivity Descriptors

Fukui functions and other local reactivity descriptors for this compound have not been calculated or published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

An NBO analysis, which would provide insights into orbital interactions, delocalization, and hybridization within the molecule, has not been performed for this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

No molecular dynamics simulation studies have been published for this compound, and therefore, information on its intermolecular interactions and dynamic behavior is unavailable.

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net This technique maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed examination of non-covalent contacts such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. acs.org

For a molecule like this compound, the Hirshfeld surface would be generated to understand how individual molecules pack together in the solid state. The analysis involves plotting functions like dnorm, which highlights regions of close contact between neighboring molecules. Red spots on the dnorm surface indicate contacts shorter than the sum of the van der Waals radii, typically representing hydrogen bonds or other strong interactions. Blue regions signify contacts longer than the van der Waals radii, and white areas represent contacts at the van der Waals distance. researchgate.net

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Substituted 1,3-Thiazine Derivative

| Intermolecular Contact | Percentage Contribution | Description |

| H···H | ~45-55% | Represents the most significant contribution, arising from contacts between the numerous hydrogen atoms on the phenyl and propyl groups. |

| C···H / H···C | ~20-30% | Indicates interactions between carbon and hydrogen atoms, often associated with the packing of the aromatic rings and the alkyl chain. |

| N···H / H···N | ~5-10% | Highlights potential weak hydrogen bonding involving the nitrogen atom of the thiazine (B8601807) ring and hydrogen atoms of adjacent molecules. |

| S···H / H···S | ~3-8% | Shows contacts involving the sulfur heteroatom, contributing to the overall stability of the crystal structure. |

| C···C | ~2-5% | Suggests the presence of π-π stacking interactions between the phenyl rings of neighboring molecules. |

Note: The data in this table is representative and based on typical values for similar nitrogen- and sulfur-containing heterocyclic compounds.

Structure-Reactivity Relationships (Theoretical Basis)

The relationship between a molecule's structure and its chemical reactivity can be effectively explored using quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.net By analyzing the molecular orbitals and electronic properties, a theoretical basis for the reactivity of this compound can be established.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Other reactivity descriptors can also be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic nature.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For a 1,3-thiazine derivative, MEP analysis would likely show negative potential around the nitrogen and sulfur atoms, identifying them as potential sites for electrophilic interaction. researchgate.net

Table 2: Representative Theoretical Reactivity Descriptors for a 1,3-Thiazine Derivative

| Parameter | Symbol | Typical Value (eV) | Interpretation |

| HOMO Energy | EHOMO | -6.5 to -5.5 | Higher values indicate greater electron-donating ability. |

| LUMO Energy | ELUMO | -1.5 to -0.5 | Lower values indicate greater electron-accepting ability. |

| Energy Gap | ΔE | 4.5 to 5.5 | A larger gap correlates with higher kinetic stability. |

| Chemical Hardness | η | 2.25 to 2.75 | Higher values suggest lower reactivity. |

| Electronegativity | χ | 3.5 to 4.5 | Indicates the overall electron-attracting tendency. |

| Electrophilicity Index | ω | 1.0 to 2.0 | Quantifies the electrophilic character of the molecule. |

Note: These values are illustrative and would be specifically calculated for the compound of interest using DFT methods like B3LYP with a suitable basis set.

Reaction Mechanism Modeling using Computational Methods

Computational methods are indispensable for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,3-thiazines. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

For the synthesis of a 1,3-thiazine, which may involve the reaction of a chalcone (B49325) with a sulfur and nitrogen source, computational modeling could be used to:

Optimize Geometries: Determine the lowest-energy structures of reactants, intermediates, transition states, and products.

Locate Transition States: Identify the highest energy point along the reaction coordinate, which corresponds to the activation energy barrier. The nature of the transition state can be confirmed by frequency calculations, which should yield exactly one imaginary frequency.

Map Reaction Pathways: Trace the intrinsic reaction coordinate (IRC) to confirm that a located transition state connects the correct reactants and products.

These calculations allow for a step-by-step visualization of bond-breaking and bond-forming processes. For example, in a cyclization reaction to form the 1,3-thiazine ring, computational modeling can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. This detailed understanding of the reaction mechanism is crucial for optimizing reaction conditions to improve yields and reduce byproducts. pharmacophorejournal.com

Advanced Applications in Chemical Sciences Non Clinical

Role of 2,4-diphenyl-6-propyl-6H-1,3-thiazine in Organic Synthesis and Transformations

The 1,3-thiazine framework is a versatile platform in organic synthesis, valued for its reactivity and ability to serve as a precursor to more complex molecular architectures. pharmacophorejournal.com

Derivatives of 1,3-thiazine are recognized for their role as key intermediates in the synthesis of a variety of organic compounds. pharmacophorejournal.comsemanticscholar.org The N-C-S linkage within the thiazine (B8601807) ring is a crucial functional group that can participate in various chemical transformations. nih.gov The reactivity of the ring atoms can be harnessed to construct fused heterocyclic systems. For instance, the ring nitrogen and carbon atoms of 1,3-thiazine derivatives have been utilized in the synthesis of fused lactams. The versatility of the 1,3-thiazine scaffold allows for its incorporation into multi-step synthetic pathways, leading to the generation of intricate molecular structures that may otherwise be difficult to access.

The 1,3-thiazine ring serves as a foundational scaffold for the development of new heterocyclic compounds. semanticscholar.orgbeilstein-journals.org Through various chemical modifications, the basic thiazine structure can be elaborated into more complex, polycyclic systems. Research has demonstrated that 1,3-thiazine derivatives can be key starting materials in one-pot, multi-component reactions to produce fused thiazine-dicarboxylates. mdpi.com This approach highlights the efficiency and atom economy of using thiazine scaffolds. The inherent reactivity of the thiazine ring allows for cycloaddition and ring transformation reactions, further expanding the diversity of accessible heterocyclic structures. pharmacophorejournal.com The development of such novel compounds is of significant interest due to their potential applications in various fields of chemistry.

Potential in Materials Science and Polymer Chemistry

While the application of this compound in materials science is a developing area, related heterocyclic structures have shown promise in the creation of advanced materials.

The polymerization of heterocyclic monomers is a well-established route to novel polymers with unique properties. While direct polymerization of this compound has not been extensively reported, studies on related benzothiazine structures have demonstrated their capability to form thermally stable polybenzothiazines. These polymers are being explored as analogues to polybenzoxazines, with the sulfur atom potentially conferring advantages such as enhanced flame retardancy and adhesion to metal substrates. The synthesis of triazine-based polymers (TZPs) through nucleophilic aromatic substitution highlights a potential pathway for incorporating thiazine-like structures into polymer backbones, allowing for sequence-defined macromolecules with diverse side-chain functionalities. nih.gov

Table 1: Examples of Polymerization involving Thiazine-related Structures

| Monomer Type | Polymer Type | Potential Properties |

| 1,3-Benzothiazine | Polybenzothiazine | High thermal stability, flame retardancy |

| Cyanuric chloride (Triazine) | Triazine-based polymers (TZPs) | Sequence-defined, diverse functionalities |

This table is illustrative and based on related heterocyclic systems, as direct polymerization data for this compound is not widely available.

The exploration of 1,3-thiazine derivatives in optoelectronic materials is an emerging field. While extensive data for non-fused 1,3-thiazines is limited, the broader family of sulfur and nitrogen-containing heterocycles, such as phenothiazines, are well-known for their electronic properties. elsevierpure.comresearchgate.net Phenothiazine derivatives are utilized in a variety of optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors, owing to their electron-donating nature and photoluminescent properties. elsevierpure.comresearchgate.net The electronic characteristics of the this compound, influenced by the phenyl substituents, suggest that it could be a candidate for further investigation in this area. The π-conjugated systems within the molecule could potentially be tailored to achieve desired electronic and photophysical properties for optoelectronic devices.

Applications in Catalysis

The presence of nitrogen and sulfur atoms in the 1,3-thiazine ring makes it an attractive ligand for coordination with metal centers, opening up possibilities for applications in catalysis. The ability of such heterocyclic compounds to act as multidentate ligands allows for the formation of stable metal complexes with potential catalytic activity.

Research into palladium(II) complexes with thiazine and thiazoline (B8809763) derivative ligands has demonstrated their potential as chemotherapeutic agents, and by extension, their viability as stable metal complexes. The coordination chemistry of such ligands with palladium suggests that they can be employed in the design of novel catalysts. Gold-catalyzed reactions have also been successfully used for the formation of 1,3-thiazine derivatives, indicating the compatibility of the thiazine core with transition metal catalysis. acs.org The specific structure of this compound, with its defined stereochemistry and electronic environment around the heteroatoms, could lead to the development of selective catalysts for a range of organic transformations.

As Ligands for Metal-Catalyzed Reactions

The presence of nitrogen and sulfur atoms with available lone pairs of electrons makes 1,3-thiazine derivatives attractive candidates for use as ligands in coordination chemistry. These heteroatoms can coordinate with a variety of transition metals, forming stable complexes that can be utilized in catalysis. The electronic properties of the 1,3-thiazine ring can be tuned by the substituents at the 2, 4, and 6 positions, which in turn influences the catalytic activity of the resulting metal complex.

Research has shown that thiazine derivatives can form complexes with metals such as palladium(II). nih.gov These complexes exhibit specific geometries, often square planar, which can be a critical factor in their catalytic efficacy. nih.gov The nature of the substituents on the thiazine ring, such as bulky phenyl groups, has been observed to influence the properties and potential applications of these metal complexes. nih.gov

Table 1: Examples of Metal Complexes with Thiazine-Related Ligands and Their Potential Applications

| Metal Center | Thiazine Derivative Ligand | Application Area |

| Palladium(II) | Thiazine-pyrazole derivatives | Cytotoxic agents (potential for catalysis) |

| Gold(I/III) | Thiazine precursors (thioureas) | Catalysis of 1,3-thiazine synthesis |

This table is illustrative of the types of metal complexes that can be formed with thiazine-related structures and their investigated applications. Data for this compound is not currently available.

While much of the research into metal-thiazine complexes has been directed towards biomedical applications, the fundamental principles of their coordination chemistry are directly applicable to the development of novel catalysts for organic synthesis. The specific stereoelectronic environment created by the this compound ligand could potentially offer unique selectivity in various metal-catalyzed reactions, such as cross-coupling, hydrogenation, or oxidation reactions. Further research in this area is warranted to explore these possibilities.

Organocatalytic Roles

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents another promising avenue for the application of 1,3-thiazine derivatives. While the direct use of a 1,3-thiazine as a catalyst is not extensively documented, the synthesis of these heterocycles has been achieved through organocatalytic methods.

For instance, the enantioselective synthesis of 1,3-benzothiazine derivatives has been accomplished using cinchona-derived squaramide organocatalysts. nih.gov This demonstrates that the thiazine ring system is compatible with and can be the target of sophisticated organocatalytic transformations. Another study has shown that Lewis base adducts of carbonyl sulfide (B99878) (COS) can act as organocatalysts for the synthesis of 1,3-thiazine-2,4-diones. researchgate.netrsc.org

Environmental Chemistry Applications

The role of 1,3-thiazine derivatives in environmental chemistry is an emerging field of study. The inherent reactivity of the thiazine ring suggests potential applications in both the degradation of pollutants and the development of remediation technologies.

Studies on Degradation Pathways of Pollutants

Currently, there is a lack of specific research on the degradation pathways of pollutants involving this compound. However, studies on related heterocyclic compounds, such as thiazoles, offer insights into potential mechanisms. The degradation of a thiazole-based pollutant, thioflavin T, has been investigated using advanced oxidation processes (AOPs) involving UV light and hydrogen peroxide. nih.gov Such studies reveal that the heterocyclic ring can be susceptible to oxidative cleavage, leading to smaller, less harmful molecules. nih.gov It is plausible that 1,3-thiazines could be similarly studied to understand their environmental fate or to be used in processes to degrade other persistent organic pollutants.

Development of Environmental Remediation Methods

The development of environmental remediation methods utilizing 1,3-thiazines is also a nascent field. The ability of the thiazine structure to coordinate with metal ions could potentially be exploited for the sequestration of heavy metal pollutants from contaminated water sources. Furthermore, if 1,3-thiazine derivatives are found to be effective in the degradation of specific pollutants, they could be immobilized on solid supports and used in flow-through remediation systems. The biodegradability of the specific 1,3-thiazine would be a critical factor in such applications. As of now, specific data on this compound for these purposes is not available.

Analytical Chemistry Applications

The potential for this compound and its derivatives in analytical chemistry is another area ripe for exploration.

Reagents and Indicators in Detection and Quantification Techniques

The structural features of 1,3-thiazines suggest they could be developed into useful analytical reagents. The presence of heteroatoms allows for potential chromophoric or fluorophoric properties, which could be exploited in spectrophotometric or fluorometric detection methods. For example, the formation of colored complexes with specific metal ions could form the basis of a quantitative analytical method. The phenyl substituents in this compound may enhance these optical properties.

Additionally, the reactivity of the thiazine ring could be harnessed to develop chemical sensors. A 1,3-thiazine derivative could be designed to react selectively with a particular analyte, resulting in a measurable signal, such as a change in color or fluorescence. At present, there are no published studies detailing the use of this compound as an analytical reagent or indicator.

Development of Chemical Sensors and Probes

A thorough review of scientific literature and chemical databases reveals no specific research detailing the application of This compound in the development of chemical sensors or probes. While the broader class of 1,3-thiazine derivatives has been investigated for various biological and chemical applications, data on this particular substituted compound for sensing purposes is not available in the reviewed sources.

General research into heterocyclic compounds, including some thiazine derivatives, has shown potential for their use as fluorescent probes or components of chemosensors due to their inherent spectroscopic properties. However, without specific studies on this compound, any discussion of its potential in this area would be purely speculative and fall outside the scope of this fact-based article.

Therefore, no detailed research findings, mechanisms of action, or performance data for chemical sensors and probes based on this compound can be presented.

Future Research Directions and Unexplored Potential of 2,4 Diphenyl 6 Propyl 6h 1,3 Thiazine

Development of Novel Green and Sustainable Synthetic Routes

The synthesis of 1,3-thiazine derivatives often involves the condensation of chalcones with thiourea (B124793) in an alkaline medium. rsc.org However, there is a growing need for more environmentally friendly and efficient synthetic methodologies. nih.gov Future research should focus on developing green synthetic routes to 2,4-diphenyl-6-propyl-6H-1,3-thiazine, minimizing waste, and avoiding hazardous reagents.

Promising green approaches that could be adapted for the synthesis of this specific compound include:

Microwave-Assisted Synthesis: This technique has been successfully used to synthesize other 1,3-thiazine derivatives, often leading to shorter reaction times and higher yields. researchgate.net

Ultrasound Irradiation: Sonication is another energy-efficient method that can promote chemical reactions, and it has been applied to the synthesis of related heterocyclic systems. nih.gov

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis from readily available starting materials would significantly improve the efficiency of the process. researchgate.net Multi-component reactions catalyzed by agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) in green solvents such as polyethylene (B3416737) glycol (PEG) 400 have shown promise for other 1,3-thiazines. nih.gov

Use of Natural Catalysts and Solvents: The exploration of biodegradable catalysts, such as lemon juice, has been reported for the synthesis of some thiazines, offering a highly sustainable option. researchgate.net

Table 1: Potential Green Synthetic Strategies for this compound

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. researchgate.net | Optimization of reaction conditions (power, temperature, time) for the specific substrates. |

| Ultrasound Irradiation | Enhanced reaction rates, can be performed at lower temperatures. nih.gov | Investigating the effect of frequency and power on reaction efficiency and product purity. |

| Multi-Component Reactions | High atom economy, reduced waste, simplified procedures. researchgate.net | Design of a convergent synthesis from simple precursors in a single step. |

| Natural and Green Catalysts | Biodegradable, low cost, reduced environmental impact. researchgate.net | Screening of various natural acids and bases as catalysts; use of green solvents like water or PEG. nih.govmdpi.com |

Exploration of Underutilized Reactivity Profiles

The reactivity of the 1,3-thiazine ring is not fully explored, especially for non-conjugated systems. researchgate.net Future work could investigate novel chemical transformations of this compound to create new molecular scaffolds. Areas of interest include:

Reactions at the Sulfur and Nitrogen Atoms: The heteroatoms in the thiazine (B8601807) ring are potential sites for oxidation, reduction, and coordination with metal centers. researchgate.net

Cycloaddition Reactions: The double bond within the 6H-1,3-thiazine ring could potentially participate in cycloaddition reactions, leading to the formation of novel fused heterocyclic systems.

Ring Transformation Reactions: Investigating conditions that could induce ring-opening or ring-contraction could provide access to other classes of sulfur-nitrogen heterocycles.

Advanced Computational Predictions for Novel Derivatives and Reactions

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental work. nih.gov For this compound, computational studies could be employed to:

Predict Reaction Mechanisms: Density Functional Theory (DFT) calculations can elucidate the mechanisms of known and potential new reactions, helping to optimize conditions and predict outcomes. nih.gov

Design Novel Derivatives: Quantitative Structure-Activity Relationship (QSAR) models, while often used for biological activity, can be adapted to predict other chemical properties. nih.gov This would allow for the in silico design of new derivatives with desired electronic or steric properties.

Simulate Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the characterization of new compounds derived from the parent thiazine.

Table 2: Proposed Computational Studies for this compound

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction pathways for novel transformations. nih.gov | Understanding of transition states and activation energies to guide synthetic efforts. |

| Quantitative Structure-Activity Relationship (QSAR) | Predict properties of new derivatives. nih.gov | In silico screening of potential derivatives for specific applications before synthesis. |

| Molecular Docking (adapted) | Explore potential for host-guest interactions. nih.gov | Identification of potential binding partners for applications in supramolecular chemistry. |

Integration into Supramolecular Chemistry and Nanotechnology

Sulfur-nitrogen heterocycles are of interest in materials science due to their electronic properties and ability to coordinate with metals. mdpi.com Although not widely studied for this purpose, the this compound scaffold has features that suggest potential applications in supramolecular chemistry and nanotechnology.

Ligand Design for Metal Complexes: The nitrogen and sulfur atoms could act as coordination sites for metal ions, leading to the formation of new coordination polymers or discrete metal-organic complexes with interesting catalytic or photophysical properties.

Building Blocks for Supramolecular Assemblies: The phenyl groups on the thiazine ring could engage in π-π stacking interactions, driving the self-assembly of molecules into ordered structures like liquid crystals or gels.

Design of Next-Generation Chemical Probes for Fundamental Research (Non-Biological/Non-Clinical)

The structural rigidity and potential for functionalization of the 1,3-thiazine scaffold make it a candidate for development as a chemical probe. While related compounds like phenothiazines have been used as fluorescent sensors, the application of simple 1,3-thiazines in this area is nascent. mdpi.com Future research could focus on:

Fluorogenic Sensors: By attaching fluorophore and quencher moieties to the thiazine backbone, it may be possible to design "turn-on" or "turn-off" fluorescent probes for the detection of specific metal ions or small molecules in non-biological systems.

Colorimetric Sensors: The electronic properties of the thiazine ring could be modulated by binding to an analyte, leading to a change in its absorption of visible light and a detectable color change. researchgate.net The development of such sensors would provide simple and rapid methods for chemical analysis in environmental or industrial settings.

Q & A

Q. What are the common synthetic routes for 2,4-diphenyl-6-propyl-6H-1,3-thiazine, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via cyclization reactions using chalcone precursors or substituted thioureas. For example, 1,3-thiazine derivatives are often prepared via one-pot synthesis under microwave irradiation or solvent-free conditions to improve efficiency and reduce environmental impact . A detailed protocol involves reacting thiourea with α,β-unsaturated ketones (e.g., 3-chloro-1-phenyl-1-butanone) in ethanol at 75°C for 8 hours, followed by purification via silica gel chromatography (20% ethyl acetate in petroleum ether) to achieve ~89% yield . Optimizing reaction time, temperature, and stoichiometry of acyl chlorides (e.g., propyl-substituted reagents) is critical for regioselectivity and yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer: Key methods include:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–7.7 ppm, propyl CH3 at δ 1.4 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1630 cm⁻¹, NH/OH bands at 3200–3450 cm⁻¹) .

- HRMS : Confirms molecular mass (e.g., [M+H]+ calculated for C19H19N2S: 307.1271) . Consistency across these methods is critical for validating purity and structure.

Q. How do substituents on the thiazine ring affect solubility and crystallinity?

Answer: Bulky aryl groups (e.g., phenyl) enhance crystallinity but reduce solubility in polar solvents. Propyl chains at position 6 improve solubility in organic solvents like dichloromethane, as observed in analogues with alkyl substitutions . Melting points correlate with symmetry; for example, branched substituents (e.g., isopropyl) lower melting points compared to linear chains .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:

- Variable-temperature NMR : Detects tautomeric equilibria (e.g., thione-thiol forms) by observing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .

- Recrystallization : Purifies samples to eliminate impurities causing anomalous peaks .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis H37Rv (e.g., using microplate Alamar Blue assays) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50 determination against HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays for iNOS inhibition (IC50 ~3.6 nM in analogues) . Positive controls (e.g., isoniazid for TB, cisplatin for cytotoxicity) validate experimental setups.

Q. How can synthetic routes be optimized for eco-friendly, scalable production?

Answer:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes vs. 8 hours) and improves yield by 10–15% .

- Solvent-free conditions : Eliminate toxic solvents (e.g., using PEG-400 as a green medium) .

- Catalytic systems : Employ recyclable catalysts (e.g., montmorillonite K10 clay) for cyclization steps .

Q. What strategies address low yields in the final amidation step of 6-propyl-substituted thiazines?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.